5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide -

5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide

Catalog Number: EVT-4573207
CAS Number:
Molecular Formula: C18H23N3O4S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide (4MNMNPB)

Compound Description: 4MNMNPB is an organic compound synthesized via benzoylation and studied for its non-linear optical (NLO) properties. Single crystals of 4MNMNPB were grown and characterized using techniques such as single-crystal XRD, NMR spectroscopy, and TGA/DTA. The study highlights its potential in optical applications due to its good optical transmittance. []

Relevance: Both 4MNMNPB and 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide share the core benzamide structure. The variation lies in the substituents on the benzene ring and the amide nitrogen. 4MNMNPB has a methoxy group at the para position and a nitro group at the meta position of the benzene ring, with the amide nitrogen linked to a 2-methyl-5-nitrophenyl group. These structural differences lead to distinct properties and applications, with 4MNMNPB focusing on NLO activity while the target compound's properties remain unspecified in the provided context. []

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide Sodium Salt

Compound Description: This compound is a crystalline form of a substituted benzamide with a complex substituent on the amide nitrogen. The specific crystalline form and its preparation methods are the focus of a patent, suggesting its pharmaceutical relevance. []

Relevance: This complex benzamide derivative and 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide share the core benzamide structure and a methoxy group at the ortho position of the benzene ring. The key difference lies in the substituent on the amide nitrogen. While the target compound has a 6-methyl-2-pyridinyl group, this related compound possesses a lengthy and intricate substituent incorporating multiple functional groups. This comparison highlights the diversity within the benzamide class, with varying substituents significantly influencing the compound's properties and potential applications. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist identified through structure-activity relationship studies. It exhibits high affinity for LTD4 receptors in guinea pig lung membranes and demonstrates efficacy in blocking LTD4-induced bronchoconstriction. The compound's enantioselective synthesis and pharmacological profiling highlight its potential for clinical development. []

Relevance: Although ZENECA ZD3523 belongs to the indolecarboxamide class and not directly a benzamide, it exhibits structural similarities to 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds feature an aromatic ring (benzene in the target compound, indole in ZENECA ZD3523) with a methoxy group at the meta position. Additionally, both contain an amide group with a bulky substituent on the nitrogen. This comparison emphasizes the broader context of aromatic amides in drug discovery, showcasing how different heterocyclic systems can be incorporated while maintaining key structural features relevant for pharmacological activity. []

N-(1-Ethyl-2-pyrrolidyl-methyl)2-methoxy-4-iodo-5-ethylsulfonylbenzamide

Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. Its synthesis involved the incorporation of iodine into the molecule, achieving a high specific radioactivity. []

Relevance: This radioiodinated benzamide serves as a potent analogue of sulpiride and bears structural resemblance to 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds feature a methoxy group at the ortho position and an ethylsulfonyl group at the meta position of the benzene ring. They also share a substituted pyrrolidinylmethyl group on the amide nitrogen, highlighting their common structural motif and potential for similar biological interactions. The presence of iodine in this analogue facilitates its use as a radioligand for studying sulpiride-related compounds, suggesting that the target compound might also possess pharmacological activity related to sulpiride. []

5-Methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl)-1H-benzimidazole (Omeprazole)

Compound Description: Omeprazole is a well-known drug used to treat acid-related gastrointestinal disorders. Its crystal structure reveals a nearly extended conformation, with the methylsulfinyl group linking the pyridine and benzimidazole rings. Intermolecular hydrogen bonding plays a significant role in its crystal packing. []

Relevance: While Omeprazole does not belong to the benzamide class, it bears structural similarities to 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds share a methoxy group at the meta position of an aromatic ring (benzimidazole in Omeprazole, benzene in the target compound) and feature a substituted pyridinylmethyl group. This highlights the occurrence of these structural motifs in diverse drug classes, suggesting that the target compound might possess pharmacological activities related to Omeprazole or other benzimidazole-based drugs. []

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This benzamide derivative is associated with novel multi-hydrate and polymorph forms, highlighting its pharmaceutical relevance. Patents focusing on its preparation and use as a medicament suggest potential applications in treating autoimmune diseases. [, ]

Relevance: This benzamide derivative shares the core structure and a methoxy group at the meta position of the benzene ring with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. The main distinction lies in the substituent on the amide nitrogen. This related compound possesses a complex heterocyclic substituent, while the target compound has a 6-methyl-2-pyridinyl group. This structural comparison showcases the diverse range of substituents possible on the benzamide scaffold, influencing the compound's properties and therapeutic potential. [, ]

N-[(2RS,3SR)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide Hydrochloride (YM-09151-1)

Compound Description: YM-09151-1 is a neuroleptic drug with antipsychotic activity. Its crystal structures (anhydrous and monohydrate forms) reveal a disordered pyrrolidine ring and, in the monohydrate, a disordered benzyl group. The compound adopts an extended conformation stabilized by an intramolecular hydrogen bond. Notably, YM-09151-1's structure differs significantly from its diastereoisomer, YM-09151-2, around the tertiary nitrogen and in overall conformation, emphasizing the impact of stereochemistry on biological activity. []

N-(Ethyl-2-pyrrolidinyl-methyl)-2-methoxy-5-sulfamoylbenzamide (Sulpiride)

Compound Description: Sulpiride is a benzamide derivative known for its effects on gastrointestinal movements. It exhibits a dual mechanism of action: stimulating cholinergic neurons in the gut and exerting a direct depressant action on the gastrointestinal muscle. It also shows acetylcholinesterase inhibitory activity. []

Relevance: Sulpiride shares significant structural similarities with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds possess a methoxy group at the ortho position and a sulfonamide moiety at the meta position of the benzene ring. The primary difference lies in the substituent on the sulfonamide nitrogen and the amide nitrogen. Sulpiride has a primary sulfonamide (sulfamoyl) group and an ethyl-2-pyrrolidinylmethyl group on the amide nitrogen, while the target compound has a diethylaminosulfonyl group and a 6-methyl-2-pyridinyl group. These structural similarities suggest that 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide might exhibit pharmacological activities related to Sulpiride, particularly its effects on the gastrointestinal system or potential antipsychotic properties. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: These two compounds belong to the N-(indolyl)benzenesulfonamide class, which is recognized for its potential antitumor activity. Their crystal structures reveal details about their hydrogen bonding patterns and structural features, including the nearly coplanar indole and benzenesulfonamide moieties. []

Relevance: While these compounds belong to the N-(indolyl)benzenesulfonamide class and not directly benzamides, they share structural features with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds feature an aromatic ring (indole in the related compounds, benzene in the target compound) and a sulfonamide moiety. Additionally, both have a bulky substituent on the sulfonamide nitrogen. This structural comparison highlights the broader context of aromatic sulfonamides in medicinal chemistry, showcasing their potential for various biological activities, including antitumor effects. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and orally active nonpeptide bradykinin B1 receptor antagonist. It exhibits high affinity for the B1 receptor and demonstrates efficacy in inhibiting bradykinin-induced responses both in vitro and in vivo. Its pharmacological profile suggests potential therapeutic applications in inflammatory conditions. []

Relevance: SSR240612, although structurally complex, exhibits similarities to 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds share a sulfonamide moiety and a bulky, lipophilic substituent on the amide nitrogen. Despite belonging to different chemical classes, this structural comparison highlights the shared chemical features relevant for interacting with biological targets. []

(2S,3R)β-Methyl-2′,6′-dimethyltyrosine-1-tetrahydroisoquinoline-3-carboxylic acid [(2S,3R)TMT-1-Tic-OH]

Compound Description: (2S,3R)TMT-1-Tic-OH is a potent and highly selective δ-opioid receptor antagonist. It exhibits high affinity for the δ-opioid receptor and demonstrates efficacy in blocking the effects of δ-opioid agonists in both in vitro and in vivo models. Its pharmacological properties suggest potential applications in pain management or as a research tool for investigating δ-opioid receptor function. [, ]

Relevance: While structurally distinct from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, (2S,3R)TMT-1-Tic-OH represents another example of a pharmacologically active compound containing an amide moiety and bulky substituents. This comparison emphasizes the importance of amide functional groups and the influence of steric factors in drug design across different therapeutic areas. [, ]

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

Compound Description: FLB 457 is a potent and selective dopamine D-2 receptor antagonist, lacking the typical ortho-hydroxy group found in many benzamide antipsychotics. It displays a preferential inhibition of hyperactivity, suggesting a lower tendency for extrapyramidal side effects compared with other antipsychotic drugs. Its structural modifications reveal insights into the structure-activity relationship of benzamides. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, has shown potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. Their unique quinoid ring structure and reactivity with hydrogen halides offer diverse synthetic possibilities. []

Relevance: While structurally distinct, this class of compounds highlights the broader relevance of sulfonamides and benzamide moieties in medicinal chemistry. The presence of a sulfonamide group linked to a quinoid ring, instead of directly to the benzene ring as in 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, exemplifies the diversity of structural modifications that can lead to compounds with biological activity. The shared benzamide core and sulfonamide functional group, despite their different arrangement, underscore the importance of these moieties in pharmaceutical research. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Their Derivatives

Compound Description: This group of compounds, synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides, exhibits bactericidal and fungicidal activity. Their activity was evaluated against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. []

Relevance: This class of compounds, similar to the previous one, illustrates the diverse applications of sulfonamides and aromatic amides in medicinal chemistry. Though not directly a benzamide, the presence of an arylamide group linked to a quinoid ring bearing a sulfonamide moiety highlights the structural diversity within this group. This structural comparison emphasizes the broad range of biological activities associated with sulfonamides and aromatic amides, including antibacterial and antifungal properties, potentially relevant to the target compound 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. []

(4bS, 5aR)-12-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-3-methoxy-5a-((1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-4b,5,5a,6-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-9-carboxamide

Compound Description: This complex indolecarboxamide derivative is associated with methods for its preparation and exhibits activity against the Hepatitis C virus (HCV). Its complex polycyclic structure and specific stereochemistry highlight its potential as a therapeutic agent for HCV infection. []

Relevance: While not a benzamide, this indolecarboxamide derivative shares structural features with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds contain an amide moiety and a dimethylsulfamoyl group, albeit in different positions and connected to different aromatic systems. This comparison showcases how specific functional groups, such as sulfonamides and amides, are frequently found in various drug classes targeting different diseases, suggesting that the target compound might possess antiviral properties or other biological activities related to this indolecarboxamide derivative. []

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for the potential treatment of erectile dysfunction. It demonstrates improved oral bioavailability compared with earlier arylpiperazine-based D4 agonists and exhibits comparable efficacy, safety, and tolerability. The N-oxy-2-pyridinyl moiety plays a crucial role in both agonist activity and metabolic stability. []

Relevance: ABT-670, while structurally different from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, shares the core benzamide structure and features a substituted pyridinyl group. This comparison highlights the role of benzamides in developing drugs targeting dopamine receptors, although their specific substituents and pharmacological profiles can differ significantly. ABT-670's focus on D4 agonism for erectile dysfunction contrasts with other benzamides acting as D2 antagonists for antipsychotic effects, showcasing the versatility of the benzamide scaffold in targeting different dopamine receptor subtypes for distinct therapeutic applications. []

N-[(1-Allyl-2-pyrrolidinyl)methyl]-6-methoxy-1H-benzotriazole-5-carboxamide Hydrochloride (Alizapride)

Compound Description: Alizapride is a neuroleptic drug whose crystal structure reveals a planar benzamide moiety stabilized by an intramolecular hydrogen bond, a common feature in ortho-methoxybenzamides. The pyrrolidine side chain adopts a folded conformation, further stabilized by an intramolecular hydrogen bond. [, ]

Relevance: While Alizapride incorporates a benzotriazole moiety instead of a benzene ring as in 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, both compounds share the core amide structure and a methoxy group at the ortho position relative to the amide carbonyl. Both also feature a substituted pyrrolidinylmethyl group on the amide nitrogen. This structural comparison suggests potential similarities in their pharmacological activities, with Alizapride's neuroleptic properties indicating that the target compound might also interact with dopamine receptors or other neurotransmitter systems. [, ]

Compound Description: FLB 457 and FLB 463 are potent and stereospecific dopamine D-2 receptor antagonists. Their crystal structures reveal an almost identical conformation, with a planar benzamide moiety stabilized by intramolecular hydrogen bonding. The S-enantiomers of both compounds exhibit high affinity for D-2 receptors, highlighting the importance of stereochemistry for their biological activity. []

Relevance: FLB 457 and FLB 463, along with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, belong to the substituted benzamide class, sharing the core structure and a methoxy group at the ortho position. All three compounds feature a substituted pyrrolidinylmethyl group on the amide nitrogen, further highlighting a common pharmacophoric motif for dopamine D-2 receptor antagonism. FLB 457 and FLB 463 have an additional methoxy group at the para position and a bromo group at the meta position of the benzene ring, differentiating them from the target compound. This comparison underscores the significance of substituent patterns in benzamides for their interaction with dopamine receptors and their potential as antipsychotic agents. []

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-benzamide Hydrochloride (14C-Batanopride)

Compound Description: 14C-Batanopride is a radiolabeled benzamide derivative synthesized for pharmacological studies. Its synthesis involves a multi-step sequence, incorporating a radiolabeled carbon atom for tracking its metabolism and distribution. []

Relevance: 14C-Batanopride and 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide belong to the substituted benzamide class. While 14C-Batanopride has a diethylaminoethyl group on the amide nitrogen, the target compound has a 6-methyl-2-pyridinyl group. Both compounds share a common benzamide core, highlighting the versatility of this scaffold for developing compounds with varying pharmacological activities. The radiolabeling of 14C-Batanopride emphasizes its use in studying drug metabolism and pharmacokinetics, suggesting that the target compound could also be investigated using similar approaches. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluR1 and mGluR5). It acts through a novel allosteric site, distinct from the binding site of other mGluR5 PAMs or negative allosteric modulators. CPPHA's unique mechanism of action suggests potential therapeutic applications in neurological and psychiatric disorders. []

Relevance: CPPHA and 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide both belong to the substituted benzamide class. Despite their different substituent patterns and pharmacological profiles, this comparison highlights the broad range of biological activities associated with benzamides. CPPHA's action as a PAM of mGluRs emphasizes the potential of benzamides in targeting G protein-coupled receptors, suggesting that the target compound might also interact with similar receptor systems. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (Venetoclax)

Compound Description: Venetoclax is a potent Bcl-2 inhibitor used in the treatment of various blood cancers. Its metabolism in humans primarily involves oxidation, sulfation, and nitro reduction. The nitro reduction metabolite M30 represents a significant portion of the administered dose, highlighting the importance of metabolic pathways in drug disposition. []

Relevance: Venetoclax, although not directly a benzamide, shares structural similarities with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds possess a sulfonamide moiety and a bulky, lipophilic substituent. Notably, both compounds have an aromatic ring directly connected to the sulfonyl group (benzene in the target compound and a pyrrolopyridine in Venetoclax). This structural comparison emphasizes the importance of sulfonamide functional groups and the influence of steric factors in drug design across different therapeutic areas. []

Benzamide [3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethyl-, (−)-(9CI); PH-797804]

Compound Description: PH-797804 is a potent and orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK). It exhibits a high affinity for the α isoform of human p38 MAPK and demonstrates efficacy in blocking the production of inflammatory mediators in both in vitro and in vivo models. PH-797804's pharmacological profile suggests its potential therapeutic applications in chronic inflammatory diseases. []

Relevance: While PH-797804 incorporates a pyridinone moiety in addition to the benzamide structure, it shares structural features with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds contain a benzamide moiety and feature bulky substituents, highlighting the influence of steric factors in drug design across different therapeutic areas. []

4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455)

Compound Description: VUF5455 is a heterocyclic compound investigated for its allosteric modulation of the human A3 adenosine receptor. It exhibits modulatory effects on agonist binding and dissociation, indicating its potential as a tool for studying A3 adenosine receptor function. []

Relevance: VUF5455, though not directly a benzamide, shares structural features with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. Both compounds contain a benzamide moiety and a substituted pyridinyl group. This comparison highlights the presence of these structural motifs in compounds targeting different receptors and their potential for modulating receptor function. []

N-[2-(5-Chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide (Corr-4a)

Compound Description: Corr-4a is a small molecule corrector investigated for its ability to restore the function and processing of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR). Studies have shown that Corr-4a, in combination with other correctors, can enhance CFTR activity and maturation, suggesting its potential therapeutic application in cystic fibrosis. []

Relevance: While structurally distinct from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, Corr-4a highlights the importance of the benzamide moiety in developing therapeutic agents. This comparison underscores the versatility of the benzamide scaffold in targeting different biological systems and its potential for diverse pharmacological activities. []

2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine (CP-809,101)

Compound Description: CP-809,101 is a 5-HT2C receptor agonist initially investigated for its role in inducing mitochondrial biogenesis in renal cells. Unexpectedly, studies have shown that both CP-809,101 and its corresponding antagonist SB-242,084 can increase the expression of mitochondrial genes and enhance oxidative metabolism through activation of the 5-HT2A receptor. These findings suggest potential therapeutic applications of CP-809,101 in conditions related to mitochondrial dysfunction. []

Relevance: Although structurally different from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, CP-809,101 highlights the potential for serotonergic activity associated with compounds bearing an aromatic ring linked to a piperazine moiety. While the target compound does not have a piperazine group, this comparison showcases how structural variations can lead to compounds targeting different serotonin receptor subtypes, influencing their pharmacological profiles and potential therapeutic applications. []

1,3,5-Trihydroxy-4-methoxy-10-methyl-2,8-bis(3-methylbut-2-enyl)acridin-9(10H)-one and N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: These compounds are representative examples of acridone alkaloids and N-phenylethyl-benzamide derivatives, respectively, isolated from Swinglea glutinosa. While acridones exhibited weak cytotoxicity, the amides showed moderate nonselective cytotoxic activity against several cancer cell lines. This study highlights the potential of these natural product classes as sources of anticancer agents. []

Relevance: The N-phenylethyl-benzamide derivative from Swinglea glutinosa shares the core benzamide structure with 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide. While the substituents on the benzene ring and the amide nitrogen differ, this comparison showcases the broad range of biological activities associated with benzamides, including potential anticancer properties. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective cyclin-dependent kinase 5 (CDK5) inhibitor that reduces Mcl-1 levels in cancer cell lines. Its combination with a Bcl-2 inhibitor shows synergistic effects in inhibiting cell growth and inducing apoptosis in pancreatic cancer cell lines, suggesting its potential therapeutic application in cancer therapy. []

Relevance: While structurally different from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, Analog 24 highlights the potential for anticancer activity associated with compounds containing an amide moiety and a bulky aromatic substituent. This comparison emphasizes the importance of amides in drug design and their potential for targeting different cellular pathways involved in cancer development. []

N-{7-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy]-8-methyl-2-oxo-2H-chromen-3-yl}acetamide (KU-32)

Compound Description: KU-32 is a novel C-terminal inhibitor of heat-shock protein 90 (Hsp90) developed from novobiocin. It effectively increases Hsp70 expression and protects against glucose-induced neuronal death. In diabetic mice, KU-32 reverses nerve conduction velocity deficits and sensory hypoalgesia, suggesting its potential therapeutic application in diabetic peripheral neuropathy. []

Relevance: While structurally distinct from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, KU-32 highlights the importance of the amide moiety in developing therapeutic agents for neurological disorders. Although the target compound's specific biological activity remains unspecified, this comparison emphasizes the broad range of pharmacological applications associated with amides and their potential for modulating various cellular processes, including neuroprotection. []

5-Methoxy-3-1,2,3,6-tetrahydro-4-pyridinyl-1H-indole (RU 24969)

Compound Description: RU 24969 is a 5-HT1B receptor agonist investigated for its effects on cocaine reinforcement. Studies have shown that RU 24969 potentiates the reinforcing properties of cocaine in rats, suggesting its potential involvement in drug addiction mechanisms. []

Relevance: While structurally different from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, RU 24969 highlights the potential for compounds containing an indole moiety and a substituted pyridinyl group to interact with the serotonergic system. This comparison suggests that the target compound, with its 6-methyl-2-pyridinyl group, might also possess affinity for serotonin receptors or influence serotonergic pathways, although its specific pharmacological profile remains unspecified. []

4-[F-18]fluoro-N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide

Compound Description: This radiolabeled benzamide derivative is a selective serotonin 1A (5-HT1A) receptor imaging probe used in positron emission tomography (PET) studies. It has been employed to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients, revealing significant decreases in receptor levels associated with disease progression and cognitive decline. []

Relevance: This radiolabeled benzamide derivative, while structurally different from 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, shares the core benzamide structure and features a substituted pyridinyl group. This comparison highlights the role of benzamides as tools for studying neurotransmitter systems and their potential in diagnostic imaging for neurological disorders. []

Properties

Product Name

5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide

IUPAC Name

5-(diethylsulfamoyl)-2-methoxy-N-(6-methylpyridin-2-yl)benzamide

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C18H23N3O4S/c1-5-21(6-2)26(23,24)14-10-11-16(25-4)15(12-14)18(22)20-17-9-7-8-13(3)19-17/h7-12H,5-6H2,1-4H3,(H,19,20,22)

InChI Key

PILCLFGNQDDBEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC(=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.